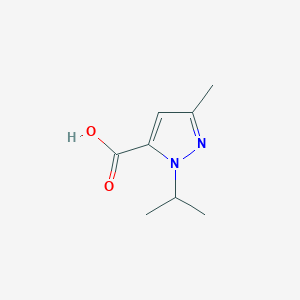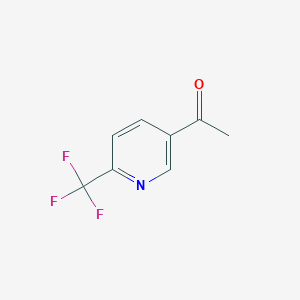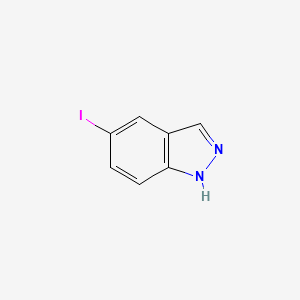
2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that is of interest due to its potential applications in organic synthesis and material science. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemistry of such boron heterocycles.
Synthesis Analysis
The synthesis of related boron heterocycles typically involves the reaction of organic substrates with boron-containing reagents. For example, one study describes the formation of a boron heterocycle by reacting a benzyl ketone with boron tribromide, followed by treatment with water . Another synthesis approach involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods highlight the versatility of boron chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of boron heterocycles is often characterized by X-ray crystallography. For instance, a related compound crystallized in the monoclinic space group, with no significant intramolecular or intermolecular interactions observed with the Lewis acidic boron atom . Another compound exhibited a tetracoordinated boron atom, indicating the presence of a trioxoammoniumborate structure . These findings suggest that the boron atom in such compounds can adopt various coordination environments.
Chemical Reactions Analysis
Boron heterocycles can undergo a variety of chemical reactions. One study reports the reaction of a boron heterocycle with iodine in aqueous sodium hydroxide to yield a second oxaboracycle . Another reaction involves the coupling with bromobenzene in the presence of a palladium catalyst . These reactions demonstrate the reactivity of the boron center and its ability to form new bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron heterocycles can be deduced from their molecular structures and reactivity patterns. For example, the chair conformation of a dioxane ring with an equatorial orientation of substituents was determined by NMR and X-ray diffraction . Computational methods such as DFT can also be used to predict the free conformational energy and optimal conformation of such molecules . These studies provide valuable information on the stability and conformational preferences of boron heterocycles.
Wissenschaftliche Forschungsanwendungen
-
2-(4-Methoxy-3-methylphenyl)ethylamine : This compound is used in various scientific fields, including organic chemistry and materials science, for the synthesis of complex molecules and materials. It is typically used in reactions such as Suzuki-Miyaura cross-coupling reactions.
-
4-Methoxyphenethylamine : This compound inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . It is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-9-11(7-8-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHWSWITVAWIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



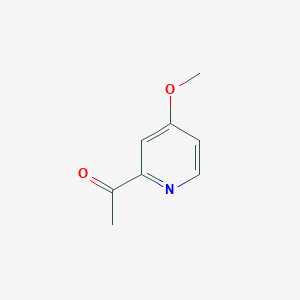
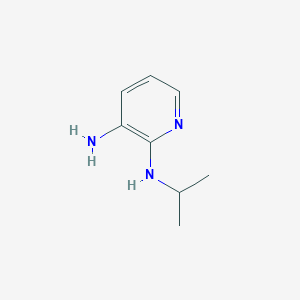
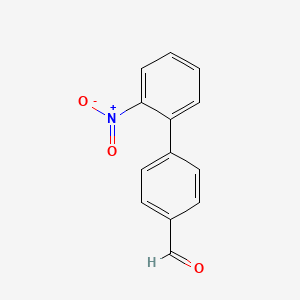
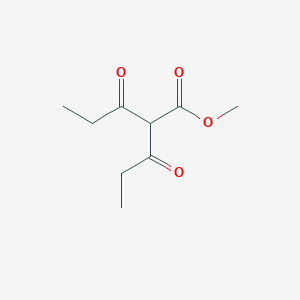
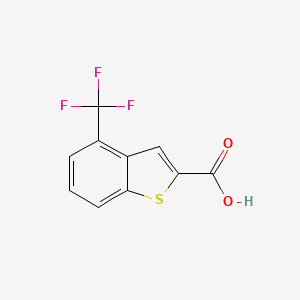
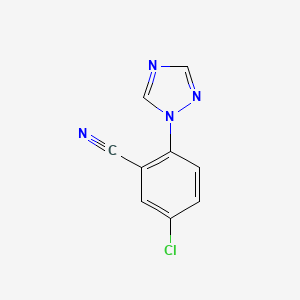
![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
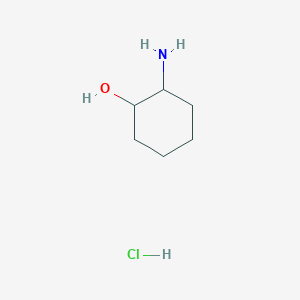
![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)
